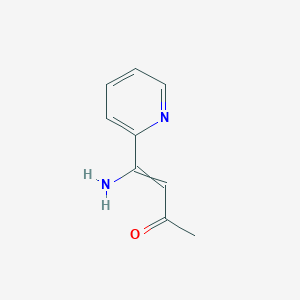

4-Amino-4-(pyridin-2-yl)but-3-en-2-one

Description

Propriétés

Numéro CAS |

57352-11-1 |

|---|---|

Formule moléculaire |

C9H10N2O |

Poids moléculaire |

162.19 g/mol |

Nom IUPAC |

4-amino-4-pyridin-2-ylbut-3-en-2-one |

InChI |

InChI=1S/C9H10N2O/c1-7(12)6-8(10)9-4-2-3-5-11-9/h2-6H,10H2,1H3 |

Clé InChI |

PNWOUYRUAUDYIM-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)C=C(C1=CC=CC=N1)N |

Origine du produit |

United States |

A Technical Guide to 4-Amino-4-(pyridin-2-yl)but-3-en-2-one: Synthesis, Properties, and Applications of a Versatile Enaminone Building Block

Executive Summary

This technical guide provides an in-depth analysis of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one, a heterocyclic enaminone. Enaminones are a class of organic compounds characterized by a conjugated system comprising an amino group, a carbon-carbon double bond, and a carbonyl group. This unique structural motif imparts both nucleophilic and electrophilic properties, rendering them highly versatile and reactive intermediates in organic synthesis.[1] The incorporation of a pyridin-2-yl substituent introduces a key pharmacophoric element, opening avenues for the development of novel therapeutic agents. Enaminone-derived molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] This document, intended for researchers and professionals in drug discovery and chemical synthesis, details the chemical structure, physicochemical properties, a proposed synthetic methodology with mechanistic rationale, and the significant potential of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one as a foundational scaffold for constructing diverse, biologically active heterocyclic systems.

Chemical Identity and Physicochemical Properties

4-Amino-4-(pyridin-2-yl)but-3-en-2-one possesses a core butenone backbone substituted with an amino group and a pyridine ring at the C4 position. The conjugation between the lone pair of the nitrogen atom, the C=C double bond, and the C=O double bond is the defining feature of its reactivity. The molecule exists predominantly as the E-isomer due to steric considerations and can exhibit keto-enol tautomerism.

Caption: Chemical structure of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one.

The following table summarizes the key computed and expected properties of the title compound.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | Calculated |

| Molecular Weight | 162.19 g/mol | Calculated |

| Appearance | Expected to be a crystalline solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | N/A |

| XLogP3 | ~1.0 - 1.5 | Predicted |

| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |

| Hydrogen Bond Acceptors | 3 (from N in pyridine, C=O, -NH₂) | Calculated |

Synthesis and Mechanistic Insights

While specific literature for the direct synthesis of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one is scarce, a robust synthetic route can be proposed based on well-established methodologies for enaminone formation.[4][5] The most logical approach involves the condensation of a pyridyl-substituted ketone with an amine source.

A logical retrosynthetic disconnection breaks the target molecule down to readily available starting materials: 2-acetylpyridine and a synthon for the aminovinyl ketone moiety.

Caption: Retrosynthetic analysis of the target enaminone.

This protocol adapts a standard procedure involving the reaction of a methyl ketone with an amide acetal to form an intermediate enaminone, which is then converted to the primary enaminone.

Reaction Scheme: 2-Acetylpyridine + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) → Intermediate → 4-Amino-4-(pyridin-2-yl)but-3-en-2-one

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2-acetylpyridine (1.0 eq) in anhydrous toluene (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

-

Causality: DMF-DMA serves as a highly reactive electrophile and a source for the dimethylaminovinyl moiety. Toluene is a suitable solvent that allows for the necessary reaction temperature and removal of the methanol byproduct.

-

Reaction Execution: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up (Intermediate): Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil, the intermediate (E)-4-(dimethylamino)-4-(pyridin-2-yl)but-3-en-2-one, can be used in the next step without further purification.

-

Amine Exchange: Dissolve the crude intermediate in methanol (15 mL/mmol). Add a solution of ammonium acetate (3.0 eq) in water.

-

Causality: The addition of a large excess of an ammonia source (from ammonium acetate) drives the equilibrium towards the displacement of dimethylamine, forming the more stable primary amine product.[4]

-

Product Formation: Stir the mixture at room temperature for 12-18 hours. Monitor by TLC for the disappearance of the intermediate.

-

Isolation and Purification (Self-Validation):

-

Concentrate the reaction mixture in vacuo to remove most of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 4-Amino-4-(pyridin-2-yl)but-3-en-2-one.

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization

The following table presents the expected spectroscopic data for 4-Amino-4-(pyridin-2-yl)but-3-en-2-one based on characteristic values for analogous enaminones and pyridyl compounds.[6][7]

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) ≈ 8.5-8.6 (d, 1H, Py-H6), 7.8-7.9 (t, 1H, Py-H4), 7.3-7.5 (m, 2H, Py-H3, Py-H5), 7.0-7.5 (br s, 2H, NH₂), 5.5-5.7 (s, 1H, vinyl-H), 2.1-2.2 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm) ≈ 195 (C=O), 160 (C-NH₂), 155 (C-Py), 148 (CH-Py), 137 (CH-Py), 124 (CH-Py), 121 (CH-Py), 95 (vinyl-CH), 28 (CH₃) |

| IR (KBr, cm⁻¹) | ν ≈ 3450-3300 (N-H stretch), 1640-1620 (C=O stretch, conjugated), 1600-1580 (C=C stretch), 1560 (N-H bend) |

| MS (ESI+) | m/z = 163.08 [M+H]⁺ |

Reactivity and Synthetic Utility

The synthetic power of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one stems from its ambident reactivity. The enaminone scaffold serves as a versatile building block for synthesizing a wide array of more complex heterocyclic systems.[1][2]

-

Electrophilic Center: The carbonyl carbon (C2) and the C4 carbon are electrophilic and susceptible to attack by nucleophiles.

-

Nucleophilic Center: The amino group and the C3 carbon are nucleophilic.

This dual reactivity allows for facile cyclization reactions with various reagents to form five- and six-membered rings. For instance, reaction with hydrazine derivatives can yield pyrazoles, while reaction with active methylene compounds can lead to the formation of substituted pyridines.[2][6]

Caption: Synthetic utility of the enaminone core for heterocyclic synthesis.

Potential Applications in Drug Discovery

The true value of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one for drug development professionals lies in its role as a "privileged scaffold".[3] It provides a robust and efficient entry point to libraries of diverse heterocyclic compounds, which are fundamental components of numerous natural and synthetic drugs.[2]

-

Scaffold for Bioactive Libraries: By leveraging the cyclization reactions outlined above, medicinal chemists can rapidly generate collections of novel pyrazoles, pyridines, and pyrimidines. These core structures are prevalent in drugs with activities including:

-

Anticancer: Many kinase inhibitors and other anticancer agents are based on pyridine and pyrimidine cores.[8]

-

Antimicrobial: Quinolone and pyridine derivatives are well-known classes of antibacterial agents.[6]

-

Anti-inflammatory: Various anti-inflammatory drugs incorporate these heterocyclic motifs.[1]

-

-

DNA-Encoded Libraries (DEL): The reactivity profile of enaminones makes them suitable for DNA-compatible synthesis, allowing for their incorporation into vast DNA-encoded libraries for high-throughput screening against biological targets.[3]

Conclusion and Future Directions

4-Amino-4-(pyridin-2-yl)but-3-en-2-one represents a strategically important, yet underexplored, synthetic intermediate. Its structure combines the versatile reactivity of the enaminone system with the pharmacologically significant pyridine ring. The proposed synthetic route is efficient and relies on established chemical principles, making the compound highly accessible. The primary value of this molecule is its function as a versatile building block for the synthesis of diverse and complex heterocyclic systems. Future research should focus on the systematic exploration of its reaction scope to generate novel compound libraries for biological screening. The insights gained from such studies will undoubtedly contribute to the discovery of new lead compounds in various therapeutic areas, from oncology to infectious diseases.

References

-

Al-Mousawi, S. M., Moustafa, A. H., & El-Apasery, M. A. (2021). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83, 131984. [Link]

-

Gomaa, M. A.-M., & Ahmed, S. A. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry, 23. [Link]

-

Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 21(1), 89. [Link]

-

Wang, H., Fan, X., Chen, T., Li, Y., Zhang, G., Fang, W., & Li, Y. (2023). DNA-compatible synthesis of enaminones via amination of allenic ketones. Organic & Biomolecular Chemistry, 21(30), 6219-6223. [Link]

-

Abo-Bakr, A. M., & Fayed, E. A. (2023). Enaminones as Building Blocks in Heterocyclic Synthesis: Novel Routs for Synthesis of Coumarin Analogs and Study their Anticancer Activities. Polycyclic Aromatic Compounds, 44(3). [Link]

-

Stanovnik, B. (2019). Enaminone, Enaminoesters, and Related Compounds in the Metal-Free Synthesis of Pyridines and Fused Pyridines. European Journal of Organic Chemistry, 2019(34), 5855-5875. [Link]

-

Riahi, A., Wurster, M., Lalk, M., Lindequist, U., & Langer, P. (2009). Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones. Bioorganic & Medicinal Chemistry, 17(13), 4323-4326. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. DNA-compatible synthesis of enaminones via amination of allenic ketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antimicrobial activity of 4-hydroxy-4-(pyridyl)alk-3-en-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

IUPAC name for 4-amino-4-(pyridin-2-yl)but-3-en-2-one enaminone

The following technical guide details the structural dynamics, synthesis, and applications of 4-amino-4-(pyridin-2-yl)but-3-en-2-one , a versatile

Class: Heterocyclic

Executive Summary

The compound 4-amino-4-(pyridin-2-yl)but-3-en-2-one represents a critical subclass of enaminones where the conjugated push-pull alkene system is stabilized by an electron-deficient pyridine ring.[1] Unlike simple aliphatic enaminones, this molecule exhibits "chameleon-like" electronic behavior due to the interplay between the enaminone resonance (

Core Physiochemical Data

| Property | Value / Description |

| IUPAC Name | 4-amino-4-(pyridin-2-yl)but-3-en-2-one |

| Molecular Formula | |

| Hybridization | |

| Key Feature | Intramolecular Hydrogen Bond (IMHB) |

| Primary Tautomer | (Z)-Keto-enamine |

Structural Dynamics & Tautomerism

Understanding the tautomeric equilibrium is prerequisite to using this molecule in drug design.

For 4-amino-4-(pyridin-2-yl)but-3-en-2-one, the (Z)-Keto-enamine tautomer is thermodynamically dominant (typically >95% in non-polar solvents).[1] This stability arises from a pseudo-six-membered ring formed by a strong Intramolecular Hydrogen Bond (IMHB) between the amino proton and the carbonyl oxygen.

Tautomeric Pathway Diagram

The following diagram illustrates the equilibrium and the resonance stabilization that dictates reactivity.

Caption: The (Z)-Keto-enamine form is locked by a 6-membered H-bonded ring (N-H...O), making it the primary species in solution.[1]

Synthesis Protocol: The Nitrile Addition Method

While

To guarantee the amino group is attached to the C4 position (adjacent to the pyridine), the Nitrile Addition Method is the self-validating standard. This approach utilizes the nucleophilic attack of acetone enolate on 2-cyanopyridine.[1]

Reagents & Conditions

-

Substrate: 2-Cyanopyridine[1]

-

Nucleophile Source: Acetone[1]

-

Base: Sodium amide (

) or Lithium Hexamethyldisilazide (LiHMDS)[1] -

Solvent: Anhydrous Ether or THF[1]

-

Temperature: 0°C to Room Temperature

Step-by-Step Methodology

-

Enolate Formation: In a flame-dried 3-neck flask under Nitrogen, suspend

(1.1 equiv) in anhydrous ether. Add dry acetone (1.0 equiv) dropwise at 0°C. Stir for 30 mins to generate the thermodynamically controlled enolate. -

Nitrile Addition: Add a solution of 2-cyanopyridine (1.0 equiv) in ether dropwise to the enolate. The solution will typically turn yellow/orange, indicating the formation of the imine-anion intermediate.

-

Cyclization/Quench: Allow the mixture to warm to room temperature and stir for 3-4 hours.

-

Hydrolysis: Carefully quench with saturated aqueous

. The intermediate imine hydrolyzes to the enaminone. -

Purification: Extract with Ethyl Acetate. The product, 4-amino-4-(pyridin-2-yl)but-3-en-2-one, often precipitates or crystallizes upon concentration due to its high polarity and H-bonding capability.[1] Recrystallize from Ethanol.[1]

Self-Validating Checkpoint (NMR)

-

Validation: You must observe a broad singlet between

5.0 - 6.5 ppm (vinyl H) and two broad signals for -

Failure Mode: If you see a methylene singlet (

) and no vinyl proton, the product exists as the Keto-imine tautomer (rare) or hydrolysis failed.

Reactivity & Applications in Drug Design

This scaffold is a "linchpin" intermediate.[1] The electrophilic carbonyl (C2) and the nucleophilic amino-alkene (C3-C4) allow for heterocyclization.[1]

Pathway A: Synthesis of 2,4-Disubstituted Pyrimidines

Reaction with amidines or urea derivatives converts the open-chain enaminone into a pyrimidine ring, a motif found in kinase inhibitors (e.g., Imatinib analogues).

Pathway B: Synthesis of 2,2'-Bipyridines (Friedländer-type)

Reaction with electron-deficient alkynes or specific active methylene compounds can fuse a second pyridine ring, creating 2,2'-bipyridine ligands for metallodrugs.[1]

Synthetic Workflow Diagram

Caption: The enaminone acts as a divergent intermediate for heterocyclic synthesis and coordination chemistry.[1]

References

-

El-Dusouqui, O. M., et al. (2024).[1] "Bis(pyridine)enaminone as a Precursor for the Synthesis of Bis(azoles) and Bis(azine) Utilizing Recent Economic Green Chemistry Technology." PMC.[1] Available at: [Link]

-

Pérez-Ramos, P., et al. (2025).[1][2] "Enaminone‐based synthesis of pyridine‐fused heterocycle." Beilstein Journal of Organic Chemistry. Available at: [Link][1]

- Stanovnik, B., & Svete, J. (2004). "Synthesis of Heterocycles from Enaminones." Chemical Reviews.

-

Dedne, R., et al. (2019). "Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines." ACS Omega.[1] Available at: [Link][1]

Sources

Navigating the Synthesis and Application of 4-amino-4-(pyridin-2-yl)but-3-en-2-one Derivatives: A Technical Guide for Drug Discovery

Abstract

Introduction: The Chemical and Therapeutic Promise of Enaminones

Enaminones are a versatile class of organic compounds characterized by the N-C=C-C=O functional group. This conjugated system imparts unique reactivity, allowing them to act as both nucleophiles and electrophiles, making them valuable building blocks in organic synthesis.[1] The incorporation of a pyridinyl moiety, as in the case of 4-amino-4-(pyridin-2-yl)but-3-en-2-one derivatives, introduces a key structural element found in numerous biologically active molecules and approved drugs. The pyridine ring can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets.

The broader class of aminopyridine derivatives has shown a wide range of pharmacological activities, including but not limited to, acting as antagonists for transient receptor potential vanilloid 4 (TRPV4) channels in pain management and forming the basis for peptide derivatives in the treatment of neurodegenerative disorders.[2][3] This guide will delve into the synthetic pathways to access these promising molecules, their detailed characterization, and the rationale behind their exploration in drug discovery programs.

Synthetic Strategies: Accessing the 4-amino-4-(pyridin-2-yl)but-3-en-2-one Core

The synthesis of β-enamino carbonyl compounds, including the title derivatives, is well-established and offers several routes to achieve structural diversity. The most common and direct approach involves the condensation of a β-dicarbonyl compound with an amine.

General Synthesis Pathway

A prevalent method for synthesizing enaminones is the reaction of a 1,3-dicarbonyl compound with an amine, often catalyzed by an acid or a Lewis acid. In the context of our target scaffold, this would involve the reaction of a 4-(pyridin-2-yl)-substituted β-diketone with an appropriate amine.

A variety of catalysts can be employed to facilitate this reaction, with choices ranging from protic acids to metal catalysts like lanthanum trichloride, ceric ammonium nitrate, and gold(III) catalysts, which can offer milder reaction conditions and improved yields.[4]

Experimental Protocol: General Synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one Derivatives

-

Reactant Preparation: In a round-bottom flask, dissolve one equivalent of the appropriate 4-(pyridin-2-yl)-substituted β-diketone in a suitable solvent such as methylene dichloride.

-

Amine Addition: Add 1 to 1.2 equivalents of the desired primary or secondary amine to the solution.

-

Catalyst Introduction: Introduce a catalytic amount (e.g., 5 mol%) of a suitable catalyst, such as lanthanum trichloride heptahydrate.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired enaminone derivative.

Figure 1: A generalized workflow for the synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one derivatives.

Structural Characterization and CAS Number Information

The unambiguous identification of newly synthesized compounds is paramount. A combination of spectroscopic techniques is typically employed for the structural elucidation of enaminone derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the molecular structure. The presence of the enamine proton (N-H) often gives a characteristic signal in the 1H NMR spectrum.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, such as the N-H, C=O, and C=C bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

-

Single-Crystal X-ray Diffraction: This technique can provide the definitive three-dimensional structure of crystalline derivatives.[6]

While a specific CAS number for 4-amino-4-(pyridin-2-yl)but-3-en-2-one was not identified, the table below lists CAS numbers for structurally related compounds to provide context and aid in literature searches.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 4-Amino-but-3-en-2-one | 2976-86-5 | C₄H₇NO | A simple enaminone without the pyridine substituent. |

| 3-Amino-4-(pyridin-3-yl)butan-2-one | 1781644-54-9 | C₉H₁₂N₂O | An isomer with a different substitution pattern on the pyridine ring and a saturated backbone.[7] |

| 4-(Pyridin-3-yl)butan-2-one | 55161-19-8 | C₉H₁₁NO | A related ketone lacking the amino group.[8] |

| 4-Amino-N-(pyridin-4-yl)benzenesulfonamide | 67638-39-5 | C₁₁H₁₁N₃O₂S | An example of a bioactive aminopyridine derivative.[9] |

Significance in Drug Discovery and Medicinal Chemistry

The 4-amino-4-(pyridin-2-yl)but-3-en-2-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility makes its derivatives attractive candidates for drug discovery programs targeting a wide range of diseases.

Enaminones serve as key intermediates in the synthesis of various heterocyclic compounds with important applications in medicinal chemistry.[1][10] Furthermore, the enaminone structural moiety itself is a key framework in many drug classes, including those with antibiotic, anti-inflammatory, anticonvulsant, and antitumor activities.[1]

The pyridinyl group, in particular, is a common feature in many approved drugs due to its ability to improve pharmacokinetic properties and engage in specific interactions with biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a critical interaction for drug-receptor binding.

Figure 2: The logical progression from the core scaffold to potential therapeutic applications in drug discovery.

Conclusion and Future Perspectives

The 4-amino-4-(pyridin-2-yl)but-3-en-2-one derivatives represent a promising class of compounds for further exploration in medicinal chemistry. Their straightforward synthesis, coupled with the inherent biological relevance of the enaminone and aminopyridine moieties, provides a strong foundation for the development of novel therapeutic agents. Future research in this area will likely focus on the synthesis and screening of diverse libraries of these derivatives against a wide range of biological targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

-

Synthesis, Characterization, Molecular Docking and Enzyme Inhibition Studies of Some Novel Enaminone Derivatives and Their Complexes with Cu(II), Cd(II) and Co(II) Ions. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

A brief review on synthesis & applications of β-enamino carbonyl compounds. (2012, July 20). ACG Publications. Retrieved March 7, 2026, from [Link]

-

Synthesis of Enaminones-Based Benzo[d]imidazole Scaffold: Characterization and Molecular Insight Structure. (2020, October 21). MDPI. Retrieved March 7, 2026, from [Link]

-

General method for the synthesis of enaminones via photocatalysis. (2025, July 29). Beilstein Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. (n.d.). Organic and Medicinal Chemistry International Journal. Retrieved March 7, 2026, from [Link]

-

4-(Pyridin-3-yl)butan-2-one. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023, June 2). PubMed. Retrieved March 7, 2026, from [Link]

-

Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (n.d.). SpringerLink. Retrieved March 7, 2026, from [Link]

-

(PDF) Synthesis and properties of 4-(3-aminothieno-[2,3-b]pyridin-2-yl)coumarins. (2025, August 5). ResearchGate. Retrieved March 7, 2026, from [Link]

-

(4R)-4-amino-4-pyridin-3-ylbutanoic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022, October 28). MDPI. Retrieved March 7, 2026, from [Link]

-

Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. (2017, April 1). PubMed. Retrieved March 7, 2026, from [Link]

Sources

- 1. General method for the synthesis of enaminones via photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. 4-(Pyridin-3-yl)butan-2-one | C9H11NO | CID 12433445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Amino-N-pyridin-4-ylbenzenesulfonamide|CAS 67638-39-5 [benchchem.com]

- 10. orientjchem.org [orientjchem.org]

Tautomerism in 4-amino-4-(pyridin-2-yl)but-3-en-2-one Ligands: An In-Depth Technical Guide

Executive Summary

The rational design of metal-chelating ligands and bioactive pharmacophores relies heavily on predicting and controlling dynamic structural equilibria. For β-enaminone systems, specifically 4-amino-4-(pyridin-2-yl)but-3-en-2-one , the tautomeric landscape dictates the molecule's electronic distribution, coordination geometry, and reactivity. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, providing a rigorous mechanistic analysis of the thermodynamic drivers behind enaminone tautomerism. By integrating Resonance-Assisted Hydrogen Bonding (RAHB) theory with self-validating experimental workflows, this guide equips researchers with the protocols necessary to exploit these ligands in advanced coordination chemistry and drug development.

Mechanistic Foundations of Enaminone Tautomerism

The Keto-Enamine vs. Enol-Imine Equilibrium

Enaminones are characterized by the highly conjugated

While the enol-imine form contains an

Resonance-Assisted Hydrogen Bonding (RAHB)

The exceptional stability of the KE tautomer is governed by the Resonance-Assisted Hydrogen Bond (RAHB) . Originally formalized to explain abnormally strong intramolecular bonds in

The Pyridine Effect: Bifurcated Hydrogen Bonding

The introduction of the pyridin-2-yl group at the C4 position introduces a secondary structural director. The ortho-nitrogen of the pyridine ring acts as an additional Lewis basic acceptor. In the KE form, the primary amine (

Tautomeric equilibria of 4-amino-4-(pyridin-2-yl)but-3-en-2-one highlighting the dominant KE form.

Thermodynamic Profiling & Quantitative Data

To predict the behavior of 4-amino-4-(pyridin-2-yl)but-3-en-2-one in biological or catalytic systems, we must quantify the energetic gaps between its tautomers. The table below synthesizes the relative thermodynamic parameters derived from computational modeling (B3LYP/6-311+G**)[4].

| Tautomeric Form | Relative Gibbs Free Energy ( | Dipole Moment (Debye) | Primary Stabilizing Interactions |

| Keto-Enamine (KE) | 0.00 (Reference) | ~4.2 | Strong N-H···O RAHB; N-H···N(py) bifurcated network |

| Enol-Imine (EI) | +4.5 to +6.0 | ~2.8 | Weak O-H···N interaction; Loss of RAHB |

| Imino-Ketone (IK) | +12.0 to +15.0 | ~3.5 | None (Steric clash forces non-planar geometry) |

Note: The energy difference of ~6.0 kcal/mol in the gas phase confirms that the KE form constitutes >99.9% of the population at room temperature[4].

Self-Validating Experimental Workflows

To investigate these tautomeric shifts empirically, a multi-modal approach is required. The following protocols are designed as self-validating systems, ensuring that artifacts from solvent interactions or crystallization forces are identified and isolated.

Self-validating experimental workflow for the thermodynamic profiling of enaminone tautomers.

Variable-Temperature NMR (VT-NMR) Protocol

NMR spectroscopy is the gold standard for tracking dynamic proton exchange. We utilize Variable-Temperature (VT) NMR to extract the enthalpy (

-

Causality for Solvent Choice: We use anhydrous

as a non-competing baseline to observe intrinsic intramolecular H-bonding, and -

Step 1: Preparation: Dissolve 15 mg of the purified ligand in 0.6 mL of the chosen deuterated solvent. Add Tetramethylsilane (TMS) as an internal reference.

-

Step 2: Acquisition: Using a 500 MHz spectrometer, acquire

spectra from 213 K to 373 K in 10 K increments. Allow 15 minutes of thermal equilibration per step. -

Step 3: Signal Tracking: Monitor the highly deshielded N-H proton (typically appearing between 11.0–13.5 ppm due to the strong RAHB deshielding effect) and the vinylic C3-H proton.

-

Step 4: van 't Hoff Analysis: If the exchange is slow on the NMR timescale, integrate the distinct peaks for KE and EI to calculate the equilibrium constant (

). Plot

Computational Validation (DFT & QTAIM)

Experimental data must be corroborated by quantum mechanical calculations to isolate electronic effects from bulk solvent phenomena.

-

Causality for Method Choice: Density Functional Theory (DFT) at the B3LYP level accurately models

-conjugated systems, while the Quantum Theory of Atoms in Molecules (QTAIM) allows us to quantify the exact strength of the RAHB by analyzing electron density at the Bond Critical Point (BCP). -

Step 1: Geometry Optimization: Optimize all tautomeric structures using the B3LYP functional and the 6-311+G(d,p) basis set[3].

-

Step 2: Frequency Analysis: Conduct vibrational frequency calculations to ensure the optimized geometries are true energetic minima (zero imaginary frequencies).

-

Step 3: Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the dielectric environments of chloroform and water, validating the VT-NMR shifts.

-

Step 4: QTAIM Execution: Evaluate the Laplacian of the electron density (

) at the

Implications for Coordination Chemistry and Drug Design

Understanding the tautomerism of 4-amino-4-(pyridin-2-yl)but-3-en-2-one is not merely an academic exercise; it directly dictates the ligand's utility.

-

Metal Chelation: The KE form's pre-organized bifurcated hydrogen bonding array makes it an exceptional N,N,O-tridentate or N,O-bidentate ligand. Upon deprotonation, the resulting enolate rapidly coordinates transition metals (e.g., Cu(II), Zn(II)), driving the equilibrium entirely to the enol-imine/enolate structural analog.

-

Pharmacophore Mapping: In drug design, the tautomeric state dictates the molecule's 3D pharmacophore. The KE form presents a specific hydrogen-bond donor/acceptor topology to target proteins. If a docking study erroneously utilizes the EI form, the predicted binding affinities will be fundamentally flawed.

By rigorously applying the principles and protocols outlined in this guide, researchers can transition from passively observing tautomeric mixtures to actively engineering them for targeted chemical applications.

References

- Dobosz et al., "How to drive imine–enamine tautomerism of pyronic derivatives of biological interest: A theoretical and experimental study of substituent and solvent effects", Comptes Rendus Chimie,

- BenchChem, "An In-depth Technical Guide to the Investigation of Enaminone Tautomerism", BenchChem Technical Resources,

- Gilli et al., "Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in β-Enaminones and Related Heterodienes", Journal of the American Chemical Society,

- MDPI, "Using Chou's 5-Step Rule to Evaluate the Stability of Tautomers: Susceptibility of 2-[(Phenylimino)

Sources

A Technical Guide to Pyridine-Containing β-Enaminone Ligands: Synthesis, Coordination, and Application

Abstract

This guide provides a comprehensive technical overview of β-enaminone ligands functionalized with pyridine rings. These compounds represent a highly versatile and tunable class of ligands, merging the rich coordination chemistry of the β-enaminone backbone with the unique electronic and steric properties of the pyridine moiety. We will explore the primary synthetic methodologies, delve into the causality behind experimental choices, and analyze the diverse coordination behaviors these ligands exhibit with various metal centers. Furthermore, this paper synthesizes field-proven insights into their applications across catalysis, medicinal chemistry, and materials science, offering detailed protocols and data-driven examples. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of these powerful molecular scaffolds.

Introduction: A Synthesis of Functionality

At the intersection of organic synthesis and coordination chemistry, the design of tailored ligands is paramount for advancing catalysis, medicine, and materials. β-Enaminones are a significant class of organic compounds characterized by a conjugated N-C=C-C=O system, which imparts both nucleophilic and electrophilic properties.[1][2] This dual reactivity makes them exceptional building blocks for a variety of heterocyclic compounds and, critically, as polydentate ligands for metal ions.[2][3]

The pyridine ring, a simple six-membered aromatic heterocycle, is a cornerstone of coordination and medicinal chemistry.[4][5] Its nitrogen atom possesses a sp² hybridized lone pair, making it an excellent σ-donor for coordinating with metal ions.[6][7] The incorporation of a pyridine ring into a β-enaminone framework creates a sophisticated ligand system with multiple donor sites. This strategic combination allows for the formation of highly stable chelate rings with metal centers, enhancing the catalytic activity and stability of the resulting complexes.[8] The pyridine moiety not only introduces an additional coordination site but also allows for fine-tuning of the ligand's electronic and steric environment, which is critical for controlling reactivity and selectivity in catalytic processes and modulating biological activity.

Ligand Synthesis: A Rational Approach to Molecular Design

The most direct and widely adopted method for synthesizing pyridine-containing β-enaminone ligands is the condensation reaction between a pyridine-based amine and a β-dicarbonyl compound.[9][10] This approach is valued for its modularity, allowing for extensive variation in both the pyridine and dicarbonyl precursors to achieve a diverse library of final ligand structures.

The Core Mechanism and Experimental Causality

The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl groups of the β-dicarbonyl compound, followed by dehydration to form the enaminone. The choice of reaction conditions is critical for driving the equilibrium towards the product and ensuring high yields.

-

Solvent and Water Removal: Reactions are typically conducted in refluxing aromatic hydrocarbons like toluene or benzene.[9] The primary reason for this choice is the ability to remove water, a byproduct of the condensation, via a Dean-Stark apparatus. This continuous removal of water is essential to shift the reaction equilibrium towards the formation of the enaminone, preventing the reverse hydrolysis reaction.

-

Catalysis: While the reaction can proceed thermally, it is often accelerated by catalysts. Lewis acids or proton sources can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.[1][2] More advanced methods employ catalysts like copper nanoparticles or heteropoly acids to improve efficiency under milder conditions.[1][11]

The logical relationship for this synthesis is illustrated below.

Caption: General synthetic workflow for pyridine-containing β-enaminone ligands.

Self-Validating Experimental Protocol: Synthesis of (Z)-4-((pyridin-2-yl)amino)pent-3-en-2-one

This protocol provides a step-by-step methodology that includes integrated characterization checkpoints for self-validation.

Materials:

-

2-Aminopyridine (1.0 eq)

-

Acetylacetone (1.05 eq)

-

Toluene (anhydrous)

-

Magnesium Sulfate (anhydrous)

-

Standard glassware including a round-bottom flask and Dean-Stark apparatus

Procedure:

-

Setup: Assemble a reflux apparatus with a round-bottom flask, a Dean-Stark trap, and a condenser. Ensure all glassware is oven-dried.

-

Charging the Flask: To the flask, add 2-aminopyridine (e.g., 5.0 g, 53.1 mmol) and anhydrous toluene (100 mL). Stir until dissolved.

-

Addition of Dicarbonyl: Add acetylacetone (e.g., 5.7 mL, 55.8 mmol) to the solution dropwise at room temperature.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected.

-

Monitoring (Checkpoint 1): Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.

-

Workup: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Recrystallize the resulting solid residue from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure product as a crystalline solid.

-

Drying and Yield: Dry the purified crystals under vacuum, then record the final mass and calculate the yield.

Characterization and Validation (Checkpoint 2):

-

FTIR Spectroscopy: Confirm the presence of key functional groups: N-H stretching (approx. 3200-3400 cm⁻¹), C=O stretching (approx. 1600-1650 cm⁻¹), and C=C stretching.[12]

-

¹H NMR Spectroscopy: Verify the structure. Expect a downfield signal for the N-H proton (δ > 10 ppm) due to intramolecular hydrogen bonding, characteristic of the Z-isomer.[9] Signals for the vinyl proton and methyl groups should be present at their expected chemical shifts.

-

Mass Spectrometry: Confirm the molecular weight of the synthesized ligand.[12]

Coordination Chemistry: The Art of Metal Binding

The true utility of these ligands is realized upon their coordination to metal ions. The presence of the β-enaminone's {O, N} donor set and the pyridine's nitrogen atom allows for multiple modes of binding, leading to a rich diversity of complex geometries and properties.[13][14]

Versatile Coordination Modes

The specific coordination mode is influenced by the position of the nitrogen on the pyridine ring (e.g., 2-pyridyl vs. 3- or 4-pyridyl), the nature of the metal ion, and the stoichiometry of the reaction.

-

Bidentate (N,O) Chelation: The most fundamental mode involves the enaminone nitrogen and the carbonyl oxygen forming a stable six-membered chelate ring with the metal center. This is common when using 4-pyridyl substituted ligands where the pyridine nitrogen is sterically remote.[8]

-

Tridentate (N,N',O) Chelation: When a 2-pyridyl group is used, the ligand can act as a tridentate "pincer" ligand, binding through the enaminone nitrogen, the carbonyl oxygen, and the pyridine nitrogen. This creates two fused chelate rings (a six-membered and a five-membered ring), resulting in highly stable metal complexes.

-

Bridging Ligands: In some cases, the pyridine nitrogen can coordinate to a second metal center, leading to the formation of dinuclear or polynuclear complexes and metal-organic frameworks (MOFs).[15]

Caption: Common coordination modes of pyridine-containing β-enaminone ligands.

Applications: From Catalysis to Therapeutics

The structural and electronic tunability of these ligand-metal complexes has led to their application in diverse scientific fields.

Homogeneous Catalysis

Transition metal complexes derived from these ligands are effective catalysts for a range of organic transformations.[16] The ligand scaffold serves to stabilize the metal center, prevent aggregation, and modulate its electronic properties to facilitate catalytic cycles.[17]

For instance, palladium complexes have demonstrated high efficacy in C-C bond-forming reactions like the Heck reaction.[8] Bimetallic aluminum complexes bearing these ligands have been successfully employed as initiators for the ring-opening polymerization of ε-caprolactone, where the distance between the two metal centers was found to directly influence catalytic activity.[15]

| Reaction Type | Metal Center | Key Ligand Feature | Application Example | Reference |

| Heck Coupling | Palladium (Pd) | Stabilizes Pd(II) active species | Synthesis of substituted olefins | [8] |

| Polymerization | Aluminum (Al) | Dinuclear complex formation | Controlled polymerization of lactones | [15] |

| Radical Polymerization | Iron (Fe) | Tunable steric/electronic properties | Atom Transfer Radical Polymerization (ATRP) | [18] |

Medicinal Chemistry and Drug Development

Both the free ligands and their metal complexes exhibit a wide spectrum of biological activities.[11] β-Enaminones are recognized pharmacophores found in compounds with anticonvulsant, anti-inflammatory, and antitumor properties.[1][10] The pyridine ring is a common feature in many FDA-approved drugs, often improving solubility and bioavailability.[19]

Recent studies have highlighted the potential of these compounds as anticancer agents. For example, certain N-propargylic β-enaminones have shown potent cytotoxic effects against human breast cancer cell lines (MCF-7), with some derivatives exhibiting IC₅₀ values comparable to or better than the reference drug doxorubicin.[20] Their metal complexes are also being investigated for their enhanced antimicrobial and antifungal activities compared to the free ligands.[13][14]

| Compound Class | Target | Activity (IC₅₀) | Significance | Reference |

| Enaminone Derivatives | Breast Cancer (MCF-7) | 50-80 µM | Cytotoxic activity comparable to doxorubicin | [20] |

| Mixed Ligand Complexes | Pathogenic Bacteria | (Varies) | Enhanced antimicrobial effect upon chelation | [13][14] |

Materials Science and Photophysics

The extended π-conjugated system of these ligands, especially when complexed with d¹⁰ or lanthanide metal ions, can give rise to materials with interesting luminescent properties.[1] The ligand acts as an "antenna," absorbing light and efficiently transferring the energy to the metal center, which then emits light at a characteristic wavelength.[21] This phenomenon is the basis for their potential use in:

-

Organic Light-Emitting Diodes (OLEDs): As emissive materials in display technology.

-

Chemical Sensors: Where luminescence is quenched or enhanced upon binding to a specific analyte.

-

Metal-Organic Frameworks (MOFs): The multi-dentate nature of the ligands makes them excellent building blocks for porous, crystalline materials used in gas storage and separation.[4][22]

Conclusion and Future Outlook

Beta-enaminone ligands containing pyridine rings are more than just a sum of their parts. The fusion of the enaminone's versatile chelating ability with the pyridine's robust coordination and modulating properties creates a ligand platform of exceptional breadth and tunability. We have demonstrated how rational synthetic design leads to a vast library of these scaffolds, whose coordination behavior can be predicted and controlled. The successful application of their metal complexes in high-stakes fields like catalysis and medicine underscores their significance.

Future research will likely focus on developing chiral versions of these ligands for asymmetric catalysis, exploring their potential in bioinorganic chemistry as enzyme mimics, and designing more complex, multi-functional materials for advanced optical and electronic applications. The continued exploration of this ligand class promises to yield further innovations across the chemical sciences.

References

-

Al-khazraji, A. M., Waheed, E. J., & Ahmed, A. A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Al-Kitab Journal for Pure Sciences, 7(02), 130–152. [Link]

-

Al-khazraji, A. M., Waheed, E. J., & Ahmed, A. A. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. ResearchGate. [Link]

-

Abeed, A. A. O., et al. (2024). Design, synthesis, and antimicrobial evaluation of newly developed pyridine and pyrimidine derivatives derived from enaminones. Arkivoc, 2024(part _), 0-0. [Link]

-

University of Baghdad. (2023). Diverse Applications of β-enaminone Ligands and their Metal Complexes: A Review Article. Digital Repository. [Link]

-

Ilhan, S., Atmaca, H., Yılmaz, E. S., & Zora, M. (2023). N‐Propargylic β‐enaminones in breast cancer cells: Cytotoxicity, apoptosis, and cell cycle analyses. Journal of Biochemical and Molecular Toxicology, 37(4), e23299. [Link]

-

Lin, C.-H., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5239. [Link]

-

Kadhom, H. J., Numan, A. T., & Atiyah, E. M. (2022). Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes with Some Metal Ions and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 12(2), 640-647. [Link]

-

Ghosh, P., et al. (2022). Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry, 20(44), 8593-8616. [Link]

-

Ahmed T., et al. (2023). Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions. Materials Today: Proceedings, 80, 3693-3699. [Link]

-

Kadhom, H. J., Numan, A. T., & Atiyah, E. M. (2022). Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes with Some Metal Ions and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 12(2), 640-647. [Link]

-

Kadhom, H. J., Numan, A. T., & Atiyah, E. M. (2022). Synthesis and Characterization of New Ligand for β-enaminone and its Mixed Ligand Complexes with Some Metal Ions and Evaluation of their Biological Activity. International Journal of Drug Delivery Technology, 12(2), 640-647. [Link]

-

Yilmaz, E. S., Kaya, K., & Zora, M. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. RSC Publishing. [Link]

-

Prakasham, A. P., Gangwar, M. K., & Ghosh, P. (2021). β‐Enaminone Synthesis from 1,3‐Dicarbonyl Compounds and Aliphatic and Aromatic Amines Catalyzed by Iron Complexes of Fused Bicyclic Imidazo[1,5‐a]pyridine Derived N‐Heterocyclic Carbenes. European Journal of Inorganic Chemistry, 2021(24), 2415-2425. [Link]

-

Chitungo, I., et al. (2016). The Synthesis of Acyclic Beta Enaminones Based on Benzidine. Der Pharma Chemica, 8(3), 126-133. [Link]

-

Kumar, L. J., et al. (2023). The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. Mini-Reviews in Medicinal Chemistry, 23. [Link]

-

Ahmed T., et al. (2023). Synthesis and characterization of some mixed ligands complexes of β-enaminone with some metal ions. J-GLOBAL. [Link]

-

Sharma, D., et al. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Synthetic Communications, 53(11), 885-911. [Link]

-

Reddy, M. S., et al. (2014). Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 19(8), 12539-12553. [Link]

-

El-Gamil, M. M. (2015). Recent Studies on the Catalytic Action of Transition Metal Oxides and Complexes. International Journal of Chemical and Physical Sciences, 4, 1-22. [Link]

-

Pal, S. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen. [Link]

-

Ude, Z. U., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. [Link]

-

ResearchGate. (n.d.). Enaminone‐based synthesis of pyridine‐fused heterocycle. ResearchGate. [Link]

-

Wang, Y., et al. (2021). Bimetallic aluminum complexes bearing β-pyridyl-enamino ligands: synthesis, characterization and their applications in the ring-opening polymerization of ε-caprolactone. Polymer Chemistry, 12(3), 395-404. [Link]

-

Nakazawa, H., & Itazaki, M. (2018). Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands. Accounts of Chemical Research, 51(6), 1493-1503. [Link]

-

Semproni, S. P., et al. (2020). Amino pyridine iron(II) complexes. NSF Public Access Repository. [Link]

-

Sarwar, A., Shamsuddin, M. B., & Lingtang, H. (2015). Synthesis, Characterization and Luminescence Studies of Metal-Diimine Complexes. Modern Chemistry & Applications, 3(3). [Link]

-

Zharnikov, M., & Schmittel, M. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of Chemical Research, 47(12), 3689-3699. [Link]

-

Gálico, D. A., et al. (2022). Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates. Molecules, 27(4), 1184. [Link]

Sources

- 1. isnra.net [isnra.net]

- 2. researchgate.net [researchgate.net]

- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Pyridine: A Useful Ligand in Transition Metal Complexes | IntechOpen [intechopen.com]

- 7. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 12. impactfactor.org [impactfactor.org]

- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. Bimetallic aluminum complexes bearing β-pyridyl-enamino ligands: synthesis, characterization and their applications in the ring-opening polymerization of ε-caprolactone - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. aensiweb.com [aensiweb.com]

- 17. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 18. par.nsf.gov [par.nsf.gov]

- 19. arkat-usa.org [arkat-usa.org]

- 20. researchgate.net [researchgate.net]

- 21. Magnetic and Luminescence Properties of 8-Coordinate Holmium(III) Complexes Containing 4,4,4-Trifluoro-1-Phenyl- and 1-(Naphthalen-2-yl)-1,3-Butanedionates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Directives in Pyridyl Enaminones: Resonance-Assisted Hydrogen Bonding and Crystal Engineering

Executive Summary

Pyridyl enaminones represent a highly versatile class of heterodienic compounds characterized by the

The Mechanics of Resonance-Assisted Hydrogen Bonding (RAHB)

The RAHB model, originally introduced to explain the abnormally strong intramolecular O−H···O bonds in

When the N−H···O bond forms, it induces a charge transfer that enhances the

Caption: Logical flow of Resonance-Assisted Hydrogen Bonding (RAHB) in enaminones.

Crystallographic Signatures & Quantitative Metrics

The presence of RAHB in pyridyl enaminones leaves distinct, quantifiable geometric and spectroscopic footprints. Because

The strength of these intramolecular bonds forces the molecule into a stationary Z-configuration (or E-configuration depending on substitution geometry), which is highly favored over the non-hydrogen-bonded isomers[3].

Table 1: Quantitative Markers of RAHB in -Enaminones

| Parameter | Standard Non-Resonant Bond | RAHB-Stabilized | Analytical Method |

| N···O Distance (Å) | > 2.80 | 2.522 – 2.563[1] | SCXRD |

| C=O Bond Length (Å) | ~ 1.20 | ~ 1.260[1] | SCXRD |

| C–N Bond Length (Å) | ~ 1.44 | ~ 1.318[1] | SCXRD |

| ~ 3400 | 2602 – 2870[1] | FT-IR | |

| 7.0 – 9.0 | 14.2 – 15.9[1] | ¹H NMR | |

| H-Bond Energy (kcal/mol) | ~ 2.75 | 5.22 – 7.03 (up to ~13)[2] | DFT (B3LYP) |

Causality in Substituent Effects and the ECHBM

To understand why certain pyridyl enaminones form stronger crystals than others, we must apply the Electrostatic-Covalent H-Bond Model (ECHBM)[4]. The fundamental barrier to heteronuclear N−H···O bond strength is the Proton Affinity difference (

If the

Furthermore, the pyridyl nitrogen itself acts as a potent intermolecular hydrogen bond acceptor. While the

Experimental Workflows for Structural Elucidation

To accurately capture these supramolecular interactions, researchers must employ a self-validating workflow combining precise crystallization techniques with cryogenic X-ray diffraction and spectroscopic verification.

Caption: End-to-end experimental workflow for crystallographic and spectroscopic analysis.

Protocol 1: Synthesis and Crystal Growth

Causality Note: Crystal engineering requires high-purity monomers. Impurities disrupt the delicate

-

Condensation Reaction: React the selected aminopyridine with a

-diketone (e.g., acetylacetone) in absolute ethanol using a catalytic amount of glacial acetic acid. Reflux for 4–6 hours. -

Purification: Remove the solvent under reduced pressure. Purify the crude product via silica gel column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the pure Z-isomer.

-

Binary Solvent Crystallization: Dissolve the purified enaminone in a minimal amount of Dichloromethane (DCM).

-

Why DCM? It provides high initial solubility.

-

-

Antisolvent Layering: Carefully layer an equal volume of cold Ethanol (EtOH) over the DCM solution.

-

Why EtOH? Ethanol acts as a slower-evaporating antisolvent. As the DCM evaporates, the solution gradually supersaturates, promoting the thermodynamic growth of diffraction-quality single crystals without kinetic trapping.

-

-

Harvesting: Allow the vial to sit undisturbed at ambient temperature (20–25°C) for 3–7 days until block-like crystals form.

Protocol 2: SCXRD and Spectroscopic Validation

Causality Note: Hydrogen atoms scatter X-rays poorly because they possess only one electron. To accurately determine the N···O distance and the position of the tautomeric proton, thermal motion must be minimized.

-

Cryogenic Data Collection: Mount a single crystal on a glass fiber using perfluoropolyether oil and immediately transfer it to the cold stream (150 K) of a Single-Crystal X-Ray Diffractometer (SCXRD) equipped with Mo-K

or Cu-K -

Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

(SHELXL). -

Hydrogen Atom Refinement: Locate the enaminone NH proton in the difference Fourier map and refine its coordinates freely to confirm the intramolecular hydrogen bond geometry[3].

-

Spectroscopic Cross-Validation:

-

Dissolve a bulk sample of the crystals in CDCl₃ and perform ¹H NMR. A chemical shift (

) between 14.0 and 16.0 ppm serves as immediate, self-validating proof of the RAHB state in solution[1][6]. -

Perform solid-state FT-IR (ATR). A massive red-shift of the

stretching frequency down to ~2700 cm⁻¹ confirms the preservation of the RAHB network in the solid state[1].

-

Implications for Drug Development

The ability to predict and manipulate hydrogen bonding patterns in pyridyl enaminones has profound implications for pharmaceutical development. Many active pharmaceutical ingredients (APIs) suffer from poor aqueous solubility or solid-state instability. By utilizing the enaminone scaffold, drug developers can design cocrystals —multicomponent crystals where the API and a coformer are linked via non-covalent interactions[7].

Because the intramolecular RAHB locks the enaminone core into a rigid, planar conformation, the exterior edges of the molecule (particularly the pyridyl nitrogen and any appended functional groups) are forced into highly predictable spatial orientations. This predictability allows computational chemists to accurately model intermolecular docking, enabling the rational design of mixed-stacked charge transfer cocrystals with tailored physicochemical properties, improved dissolution rates, and enhanced bioavailability[7].

References

-

Evidence for Intramolecular N−H···O Resonance-Assisted Hydrogen Bonding in

-Enaminones and Related Heterodienes. A Combined Crystal-Structural, IR and NMR Spectroscopic, and Quantum-Mechanical Investigation Source: Journal of the American Chemical Society (ACS) URL:[Link] -

Synthesis of Enaminones with Stationary Stereochemistry Source: SciELO URL:[Link]

-

A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type Source: MDPI URL:[Link]

-

Synthesis of Enaminothiones and Computational Investigation of Intramolecular Hydrogen Bonding Strength and Substituent Effects Source: SUJPS URL:[Link]

-

Crystal Engineering Approach to Forming Cocrystals of Enaminones: Structural Insights into Enhanced Solid-State Luminescence Source: Figshare URL:[Link]

Sources

History of N,O-bidentate ligands in coordination chemistry

An In-depth Technical Guide to the History of N,O-Bidentate Ligands in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The evolution of N,O-bidentate ligands is a cornerstone in the development of modern coordination chemistry. From the foundational discovery of Schiff bases to the intricate design of ligands for asymmetric catalysis, these chelating agents have proven indispensable across a vast spectrum of scientific disciplines. Their ability to form stable, five- or six-membered rings with metal ions through nitrogen and oxygen donor atoms has enabled profound advancements in catalysis, bioinorganic chemistry, materials science, and medicinal chemistry. This guide provides a comprehensive historical narrative, detailing the discovery, synthesis, and evolving applications of key classes of N,O-bidentate ligands, including Schiff bases, amino acids, and hydroxamic acids. It further explores the causality behind experimental designs and presents validated protocols, offering field-proven insights for today's researchers.

Foundational Concepts: The Dawn of Chelation

The history of N,O-bidentate ligands is intrinsically linked to the birth of coordination chemistry itself. While coordination compounds like the pigment Prussian blue have been known since the early 18th century, a theoretical framework for their structure and bonding was absent for nearly two centuries.[1][2][3] The seminal work of Alfred Werner in the late 19th and early 20th centuries, for which he received the Nobel Prize in 1913, revolutionized the field by proposing the concepts of primary (oxidation state) and secondary (coordination number) valencies.[2]

Central to this new understanding was the concept of ligands—ions or molecules that donate electron pairs to a central metal atom.[4][5] The term "bidentate" refers to ligands that can bind to a metal center through two donor atoms.[6][7][8] The enhanced stability of complexes formed with such ligands compared to those with analogous monodentate ligands was later termed the "chelate effect" by Morgan and Drew in 1920.[1][6] This effect, driven by a favorable increase in entropy, is a fundamental principle underpinning the utility of N,O-bidentate ligands.[4][9] These ligands "grasp" the metal ion, forming a stable ring structure, a concept that has guided ligand design ever since.[6][7]

Caption: General coordination of an N,O-bidentate ligand to a metal ion, forming a stable chelate ring.

The Pillar of the Field: Schiff Base Ligands

A pivotal moment in the history of N,O-bidentate ligands was the discovery of the class of compounds that would bear the name of their discoverer, Hugo Schiff, in 1864.[10] Schiff bases, or azomethines, are formed through the condensation of a primary amine with an aldehyde or a ketone.[10][11] This discovery was a major step forward for coordination chemistry.[10]

The significance of Schiff bases lies in their synthetic accessibility and structural versatility. The imine (>C=N–) functional group is the defining feature, and the presence of a nearby functional group, such as a hydroxyl (-OH), allows for N,O-bidentate chelation.[10][11] This arrangement readily forms stable five- or six-membered rings with a wide array of transition metal ions.[10][11] The electronic and steric properties of the resulting metal complexes can be easily tuned by modifying the aldehyde/ketone and amine precursors, making them a workhorse in coordination chemistry.[12] This tunability has led to their widespread application in catalysis, materials science, and bioinorganic chemistry.[10][12][13]

Caption: Synthetic pathway for Schiff base ligands via condensation of an aldehyde/ketone and a primary amine.

Coordination and Applications

Schiff base ligands derived from salicylaldehyde and its derivatives are among the most studied N,O-bidentate systems. Upon deprotonation of the phenolic hydroxyl group, the ligand coordinates to a metal ion through the phenolate oxygen and the imine nitrogen.[14][15] This coordination mode has been confirmed by numerous spectroscopic and crystallographic studies.[14][15] The resulting complexes have shown remarkable utility as catalysts in various organic transformations and have been investigated for their biological activities, including antimicrobial, anticancer, and antioxidant properties.[12][16]

Nature's Archetype: Amino Acids in Coordination Chemistry

Amino acids represent nature's fundamental N,O-bidentate ligands.[17] As the building blocks of proteins, their interactions with metal ions are central to the field of bioinorganic chemistry. The simplest amino acid, glycine, upon deprotonation of its carboxylic acid group, forms the glycinate anion, which chelates metal ions through the amino nitrogen and a carboxylate oxygen.[9][17] This forms a highly stable five-membered ring, a recurring motif in metalloproteins.[17]

The study of transition metal amino acid complexes has provided critical insights into the roles of metal ions in biological systems.[6][17] The coordination environment provided by amino acid residues in proteins dictates the function of metalloenzymes, from oxygen transport in hemoglobin to catalysis in numerous enzymatic reactions.[6]

In modern synthetic chemistry, derivatives of amino acids have been developed as powerful chiral ligands for asymmetric catalysis. Mono-N-protected amino acids (MPAAs) were introduced in 2008 as bifunctional ligands for palladium-catalyzed C-H activation.[18][19] In these systems, the N-acyl group acts as an internal base to facilitate the C-H cleavage step, while the chiral center induces enantioselectivity, demonstrating a sophisticated evolution from nature's simple chelators.[18]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. fiveable.me [fiveable.me]

- 7. Structures With Bidentate Ligands [chem.purdue.edu]

- 8. savemyexams.com [savemyexams.com]

- 9. vaia.com [vaia.com]

- 10. Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications | IntechOpen [intechopen.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. mdpi.com [mdpi.com]

- 13. The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. First Report on Several NO-Donor Sets and Bidentate Schiff Base and Its Metal Complexes: Characterization and Antimicrobial Investigation [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Transition metal amino acid complexes - Wikipedia [en.wikipedia.org]

- 18. From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides [mdpi.com]

Application Note & Protocol: Synthesis of 2-Methyl-4-(pyridin-2-yl)pyrimidine via Cyclocondensation of 1-(Pyridin-2-yl)butane-1,3-dione with Ammonia

Abstract

This document provides a comprehensive guide for the synthesis of 2-methyl-4-(pyridin-2-yl)pyrimidine through the cyclocondensation reaction of 1-(pyridin-2-yl)butane-1,3-dione with a nitrogen source. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and discuss the critical parameters that influence reaction outcomes. The synthesis of substituted pyrimidines is of significant interest due to their prevalence in a wide array of pharmacologically active compounds.[1][2] This application note leverages established principles of heterocyclic chemistry, specifically the Pinner synthesis and related cyclocondensation reactions, to provide a robust and reproducible protocol.[3][4]

Introduction and Scientific Background

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][5] Its prevalence stems from its ability to act as a versatile scaffold for molecular recognition, participating in hydrogen bonding and other key interactions with biological targets. Consequently, the development of efficient and modular synthetic routes to novel pyrimidine derivatives is a critical endeavor in drug discovery.[6]

The reaction of 1,3-dicarbonyl compounds with nitrogen-containing nucleophiles is a classic and powerful strategy for the de novo synthesis of six-membered heterocycles.[6][7] Specifically, the condensation with reagents providing an N-C-N fragment, such as amidines or guanidines, is a foundational method for constructing the pyrimidine ring system, often referred to as the Pinner pyrimidine synthesis.[3][4]

In this application note, we focus on the reaction between 1-(pyridin-2-yl)butane-1,3-dione and a suitable ammonia source. While direct reaction with ammonia can sometimes lead to pyridine derivatives through alternative cyclization pathways[8][9], the use of an amidine, or a precursor that can generate one in situ, directs the reaction toward the formation of a pyrimidine. For this protocol, we will utilize guanidine as the nitrogen source, which provides the necessary N-C-N backbone to react with the 1,3-dicarbonyl moiety, leading to a 2-aminopyrimidine derivative. This approach is well-documented for its reliability in constructing substituted pyrimidines from β-dicarbonyl precursors.[5]

Reaction Mechanism and Rationale

The reaction proceeds via a cyclocondensation mechanism. The process is initiated by the nucleophilic attack of a nitrogen atom from the nitrogen source (guanidine) on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the stable, aromatic pyrimidine ring.

The key steps are as follows:

-

Nucleophilic Attack: One of the amino groups of guanidine attacks one of the carbonyl carbons of 1-(pyridin-2-yl)butane-1,3-dione.

-

Intermediate Formation: This initial attack forms a tetrahedral intermediate which then eliminates a molecule of water to form an imine or enamine-type intermediate.

-

Intramolecular Cyclization: The second amino group of the guanidine moiety then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration and Aromatization: A final dehydration step occurs, leading to the formation of the thermodynamically stable aromatic pyrimidine ring.

The choice of a base, such as sodium ethoxide, is critical. It serves to deprotonate the guanidine, increasing its nucleophilicity, and facilitates the condensation and dehydration steps of the reaction cascade.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2-amino-4-methyl-6-(pyridin-2-yl)pyrimidine.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 1-(Pyridin-2-yl)butane-1,3-dione | 40614-52-6 | 163.17 | 1.0 g | 6.13 | Starting material. Ensure it is dry. |

| Guanidine Hydrochloride | 50-01-1 | 95.53 | 0.88 g | 9.20 | Nitrogen source. Hygroscopic, store in a desiccator. |

| Sodium Ethoxide (EtONa) | 141-52-6 | 68.05 | 0.63 g | 9.20 | Base. Highly reactive with water. Handle under an inert atmosphere. |

| Anhydrous Ethanol (EtOH) | 64-17-5 | 46.07 | 25 mL | - | Reaction solvent. Use absolute, 200 proof. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed | - | For work-up. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - | For extraction. |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | As needed | - | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Drying agent. |

Equipment

-

100 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon inlet for inert atmosphere

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Filtration apparatus (Büchner funnel, filter paper)

Reaction Workflow Diagram

Sources

- 1. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. A deconstruction–reconstruction strategy for pyrimidine diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

- 9. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Application Note: Synthesis and Coordination of 4-Amino-4-(pyridin-2-yl)but-3-en-2-one as an N,N,O-Tridentate Ligand

Document Type: Technical Application Note & Experimental Protocol Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals

Executive Summary

The rational design of robust transition metal catalysts relies heavily on the stereoelectronic properties of their supporting ligands. 4-amino-4-(pyridin-2-yl)but-3-en-2-one (HL) is a highly versatile, conjugated enaminone that acts as a monoanionic N,N,O-tridentate ligand upon deprotonation. By coordinating through the pyridine nitrogen, the enamine nitrogen, and the carbonyl oxygen, it forms an exceptionally stable 5,6-fused metallacycle system. This application note details the regioselective synthesis of the ligand, its complexation with Palladium(II) to form a meridional [Pd(L)Cl] complex, and its subsequent application in high-turnover Suzuki-Miyaura cross-coupling reactions .

Mechanistic Rationale & Ligand Design

Regioselectivity in Ligand Synthesis

The synthesis of HL is achieved via the condensation of 1-(pyridin-2-yl)butane-1,3-dione with an ammonia source . This reaction is highly regioselective. The C4 carbonyl is adjacent to the strongly electron-withdrawing pyridine ring, rendering it significantly more electrophilic than the C2 methyl ketone. Consequently, nucleophilic attack by ammonia occurs exclusively at C4. This regioselectivity establishes an extended conjugated system encompassing the pyridine ring, the enamine double bond, and the C2 carbonyl.

Coordination Causality: The 5,6-Fused Metallacycle

When treated with a mild base (e.g., Triethylamine), the enaminone undergoes deprotonation at the amino group, yielding a monoanionic ligand (L⁻). Upon introduction of a metal center like Pd(II), the ligand binds in a strict meridional geometry .

-

The 5-membered ring is formed by the Pyridine-N, C(ortho), C4, Enamine-N, and Pd.

-

The 6-membered ring is formed by the Enamine-N, C4, C3, C2, Carbonyl-O, and Pd.

This 5,6-fused bicyclic chelation prevents ligand dissociation and suppresses catalyst deactivation pathways (such as β-hydride elimination) during harsh catalytic cycles.

Diagram 1: Stepwise tautomerization, deprotonation, and coordination of the N,N,O-tridentate ligand.

Experimental Protocols

Protocol A: Synthesis of 4-amino-4-(pyridin-2-yl)but-3-en-2-one (HL)

Causality Check: We utilize ammonium acetate (

Step-by-Step Methodology:

-

Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol (1.63 g) of 1-(pyridin-2-yl)butane-1,3-dione in 50 mL of absolute ethanol.

-

Amination: Add 50.0 mmol (3.85 g, 5 eq) of anhydrous ammonium acetate to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours.

-

Self-Validation (TLC): Monitor the reaction via TLC (Silica gel, Hexane/Ethyl Acetate 1:1). The starting dione (

) should completely disappear, replaced by a bright UV-active spot ( -

Isolation: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in 50 mL of dichloromethane (DCM) and wash with distilled water (

mL) to remove excess acetate. -

Purification: Dry the organic layer over anhydrous

, filter, and concentrate. Recrystallize from hot ethanol to yield pure HL as a crystalline solid.

Protocol B: Synthesis of the [Pd(L)Cl] Complex

Causality Check: Palladium(II) chloride (

Step-by-Step Methodology:

-

Complexation: In a flame-dried Schlenk flask, dissolve 1.0 mmol (162 mg) of HL and 1.0 mmol (285 mg) of

in 20 mL of anhydrous DCM. -

Deprotonation: Add 1.2 mmol (167

L) of triethylamine ( -

Stirring: Stir the mixture at room temperature for 12 hours under an inert atmosphere.

-

Self-Validation (NMR): Take a 0.1 mL aliquot, evaporate, and dissolve in

. The successful formation of the complex is validated by the disappearance of the broad -

Isolation: Concentrate the mixture to 5 mL and add 20 mL of diethyl ether to precipitate the complex. Filter the solid, wash with cold ether, and dry under vacuum to afford [Pd(L)Cl] as a stable powder.